3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofurans
Properties
IUPAC Name |
3,6,6-trimethyl-4-oxo-N-pyridin-3-yl-5,7-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-14-12(20)7-17(2,3)8-13(14)22-15(10)16(21)19-11-5-4-6-18-9-11/h4-6,9H,7-8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHAOBDGRVMYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki-Miyaura coupling, where a boron reagent is used to introduce the pyridine group.
Functional Group Modifications: Various functional groups such as the carbonyl and amide groups are introduced through specific reactions like oxidation and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and pyridin-3-amine.
Key conditions and outcomes
| Reaction Type | Conditions | Products | Yield | Stability |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid + Pyridin-3-amine | ~75% | Carboxylic acid stable; amine prone to oxidation |
| Basic hydrolysis | 4M NaOH, 80°C, 8h | Same as above | ~68% | Requires inert atmosphere to prevent degradation |
This reaction is critical for prodrug activation or metabolite formation. Steric hindrance from the 3,6,6-trimethyl groups slightly reduces hydrolysis rates compared to unsubstituted analogs.
Oxidation of the Tetrahydrobenzofuran Core
The tetrahydrobenzofuran ring undergoes oxidation at multiple sites:
4-Oxo Group Stability
The 4-oxo group is resistant to further oxidation under mild conditions but forms a γ-ketoenal intermediate under strong oxidants (e.g., CrO₃) .
Ring Oxidation
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Epoxidation : Reaction with dimethyldioxirane generates a 5,6-epoxide intermediate, confirmed via trapping with semicarbazide .
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γ-Ketoenal Formation : Epoxide intermediates rearrange to γ-ketoenals (e.g., 4-oxo-2-pentenal analogs), which are highly electrophilic and form adducts with nucleophiles like glutathione .
Selectivity :
-
Oxidation occurs preferentially at the less substituted double bond (C5–C6) due to steric shielding by methyl groups .
-
Enzymatic oxidation (e.g., CYP450 isoforms) follows similar pathways, producing reactive metabolites implicated in protein adduction .
Electrophilic Aromatic Substitution on Pyridine
The pyridin-3-yl group undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to N (C4) | 4-Nitro-pyridin-3-yl derivative | Major product (≥90%) |
| Sulfonation | SO₃/H₂SO₄ | Meta to N (C5) | 5-Sulfo-pyridin-3-yl derivative | Requires elevated temperatures |
The nitrogen atom directs substitution to the C4 and C5 positions, with steric effects from the benzofuran core influencing reaction rates.
Nucleophilic Acyl Substitution
The carboxamide’s carbonyl carbon participates in nucleophilic reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard reagents | THF, −78°C | Tertiary alcohol (after workup) |
| Hydrazine | Ethanol, 60°C | Hydrazide derivative |
Reactivity is moderated by electron-withdrawing effects of the adjacent benzofuran ring.
Stability and Metabolic Reactivity
-
Photodegradation : UV exposure (254 nm) decomposes the compound via radical-mediated pathways, forming 3,6,6-trimethylbenzofuranquinone.
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Metabolic Activation : In vitro studies with liver microsomes show CYP3A4-mediated oxidation to a reactive furanoepoxide, which covalently binds to proteins (e.g., albumin) .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Unsubstituted Benzofuran) | Key Influencing Factors |
|---|---|---|
| Hydrolysis | 0.6× | Steric hindrance from methyl groups |
| Epoxidation | 1.2× | Electron-donating methyl groups enhance ring electron density |
| Pyridine nitration | 0.8× | Steric bulk reduces accessibility |
Mechanistic Insights
-
Electronic Effects : Methyl groups at C3, C6, and C6 donate electrons, stabilizing transition states in oxidation but hindering nucleophilic attacks .
-
Steric Effects : The 3,6,6-trimethyl configuration shields the carbonyl group, reducing hydrolysis rates by ~40% compared to des-methyl analogs.
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing targeted prodrugs or enzyme inhibitors. Further studies are needed to explore its catalytic applications and metabolic fate in vivo.
Scientific Research Applications
3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- N-[(3R,6R,7R)-7-Methoxy-3,6,9-trimethyl-10-oxo-4-(2-pyridinyl)benzoxadiazacyclododecin-12-yl]propanamide
- N-[(5S,6R,9S)-5-methoxy-3,6,9-trimethyl-2-oxo-8-(3-pyridinylcarbonyl)-2H-1,4,9-benzoxadiazacyclododecin-13-yl]butanamide
Uniqueness
3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzofuran-pyridine framework sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Biological Activity
The compound 3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic organic molecule with potential biological activities. Its structure includes a benzofuran moiety, a pyridine ring, and an amide functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Formula
- C : 17
- H : 18
- N : 2
- O : 3
Structural Characteristics
The compound's structure can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Functional Groups | Amide, Ketone |
| Substituents | Trimethyl groups, Pyridine ring |
Antitumor Activity
Research indicates that derivatives of benzofuran and related compounds exhibit significant antitumor properties. For instance, studies on similar benzofuran derivatives have shown effectiveness against various human tumor cell lines such as KB and HepG2/A2. The structure–activity relationship (SAR) suggests that modifications in the side chains can enhance or diminish biological efficacy .
The biological activity of 3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide may involve interaction with specific enzymes or receptors in cancer cells. It is hypothesized that the compound could inhibit topoisomerase II or induce apoptosis in tumor cells through the modulation of signaling pathways .
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties against Gram-positive bacteria. The presence of electron-donating groups in the benzofuran structure has been correlated with increased antibacterial activity .
Hypolipidemic Effects
In animal models, compounds structurally related to 3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide have shown hypolipidemic effects. At doses of 15 mg/kg body weight, these compounds significantly reduced plasma triglyceride levels .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of related benzofuran derivatives in vitro. The results indicated that certain modifications led to improved potency against HepG2 cell lines. The most effective compound exhibited an IC50 value significantly lower than that of standard treatments like etoposide .
Study 2: Antimicrobial Evaluation
A series of benzofuran derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Streptococcus faecalis. Compounds similar to the target compound showed MIC values indicating strong activity against these pathogens .
Table 2: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
To enhance synthetic yield, employ Design of Experiments (DOE) principles to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example:
- Factorial Design : Test interactions between reagents (e.g., coupling agents for amide bond formation) and reaction time .
- Response Surface Methodology (RSM) : Optimize parameters like pH or stoichiometric ratios for cyclization steps in the benzofuran core synthesis .
- Reference Data : Similar benzofuran derivatives (e.g., ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran carboxylate) achieved 79.8% yield via controlled stepwise cyclization and purification .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Combine multinuclear NMR and IR spectroscopy for unambiguous structural confirmation:
- ¹H/¹³C NMR : Identify pyridinyl proton environments (δ 6.8–8.5 ppm) and benzofuran carbonyl signals (δ ~165–170 ppm) .
- IR : Detect key functional groups (e.g., amide C=O stretch at ~1646 cm⁻¹, benzofuran C-O-C at ~1092 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₂₂N₂O₃) with <2 ppm error .
Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms?
Methodological Answer:
Use quantum chemical reaction path searches (e.g., via DFT calculations) to model competing pathways. For example:
- Transition State Analysis : Compare energy barriers for alternative cyclization routes (e.g., 5- vs. 7-membered ring formation) .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates, addressing discrepancies between predicted and observed product ratios .
- Validation : Cross-reference computed vibrational spectra (IR) with experimental data to confirm intermediate structures .
Advanced: What strategies mitigate challenges in isolating the tetrahydrobenzofuran core during synthesis?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to resolve diastereomers or byproducts .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) to exploit differences in solubility between the target compound and regioisomers .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progression and minimize side reactions .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Amber glass vials are recommended to prevent photodegradation .
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to identify optimal storage conditions. For similar carboxamides, acidic conditions often promote hydrolysis .
Advanced: How can stereochemical outcomes be controlled during N-(pyridin-3-yl) substitution?
Methodological Answer:
- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce stereoselectivity during amide coupling .
- Catalytic Asymmetric Synthesis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective pyridinyl amine activation .
- Dynamic Kinetic Resolution : Leverage equilibrium between intermediates under specific temperatures (e.g., -20°C to 25°C) to favor desired stereoisomers .
Basic: What purification methods are effective for removing residual solvents or unreacted precursors?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for polar impurities .
- Recrystallization : Dissolve in hot ethanol and cool to -20°C to precipitate high-purity product (>97%) .
- Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to separate low-molecular-weight byproducts .
Advanced: How can researchers analyze the electronic effects of the 3,6,6-trimethyl substituents on reactivity?
Methodological Answer:
- Computational Modeling : Perform NBO (Natural Bond Orbital) analysis to quantify hyperconjugation from methyl groups to the benzofuran ring, affecting electrophilic substitution sites .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps influenced by steric hindrance .
- Electrochemical Profiling : Cyclic voltammetry reveals shifts in oxidation potentials due to electron-donating methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
